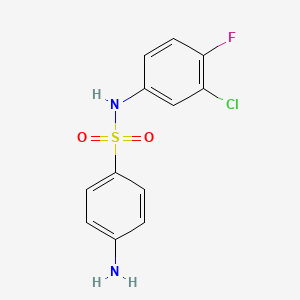

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Descripción general

Descripción

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClFN2O2S . It has an average mass of 300.736 Da and a monoisotopic mass of 300.013550 Da .

Molecular Structure Analysis

The molecular structure of 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide includes several key features. It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 81 Ų, and it has a molar refractivity of 72.5±0.4 cm³ .Physical And Chemical Properties Analysis

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide has a density of 1.5±0.1 g/cm³, a boiling point of 459.5±55.0 °C at 760 mmHg, and a flash point of 231.7±31.5 °C . Its vapor pressure is 0.0±1.1 mmHg at 25°C, and it has an enthalpy of vaporization of 72.0±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Antitumor Activity

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide and its derivatives have shown significant potential in antitumor activities. For example, a study highlighted the synthesis of novel benzenesulfonamide derivatives with remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, suggesting their potential as therapeutic agents in cancer treatment (Sławiński & Brzozowski, 2006).

Antimicrobial and Antifungal Applications

Compounds of N-(2-aminophenyl)benzenesulfonamide, including those similar in structure to 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide, have demonstrated notable antimicrobial activities. Research into novel sulfonamide derivatives has shown effectiveness against various microbial strains, contributing to the development of new antimicrobial agents (Demircioğlu et al., 2018). Furthermore, studies on novel azetidin-2-ones derivatives have indicated potent antifungal activity, particularly against Aspergillus species (Gupta & Halve, 2015).

Photodynamic Therapy for Cancer

Benzenesulfonamide derivatives have been investigated for their use in photodynamic therapy, a treatment method for cancer. A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups reported high singlet oxygen quantum yield, indicating potential effectiveness in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Chemosensing Applications

Sulfonamide derivatives have also been utilized in chemosensing applications. A specific example is the development of a colorimetric and fluorescence probe for the selective detection of Sn2+ ions in aqueous solutions. This showcases the potential use of these compounds in environmental monitoring and bioimaging (Ravichandiran et al., 2020).

Enzyme Inhibition Studies

Another significant area of research involves the study of enzyme inhibition. Sulfonamide hybrids have been synthesized and evaluated for their potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases (Kausar et al., 2019).

Propiedades

IUPAC Name |

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2S/c13-11-7-9(3-6-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJPXGCCEBXVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)

![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1518908.png)